molecular formula C18H20Cl2N2 B11938915 N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride CAS No. 853344-22-6

N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride

Cat. No.: B11938915
CAS No.: 853344-22-6
M. Wt: 335.3 g/mol
InChI Key: WWMZYNQNKHWPGS-UHFFFAOYSA-N
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Description

N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is a chemical compound with the molecular formula C18H20Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride
  • N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine
  • N-Isopropyl-2-phenyl-4-quinazolinamine

Uniqueness

N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

853344-22-6

Molecular Formula

C18H20Cl2N2

Molecular Weight

335.3 g/mol

IUPAC Name

2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrochloride

InChI

InChI=1S/C18H18N2.2ClH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H

InChI Key

WWMZYNQNKHWPGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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